molecular formula C10H22ClN B1485219 3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098144-91-1

3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1485219
CAS RN: 2098144-91-1
M. Wt: 191.74 g/mol
InChI Key: VBYARCKGSIAVGL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride (3-CPDMPA·HCl) is a cyclic, aliphatic amine compound commonly used in laboratory experiments. It is a white to off-white powder, and is soluble in water, methanol, and ethanol. It is used in the synthesis of other compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Synthesis of Extended Ethynyl Compounds : Kozhushkov et al. (2010) developed productive syntheses for 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, showcasing methodologies for creating ethynyl-extended amines, potentially relevant for the synthesis of compounds like "3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride" (Kozhushkov et al., 2010).

  • Nucleophilic Addition to Imidazole Nucleus : Ohta et al. (2000) explored the nucleophilic addition of amines to the imidazole nucleus, leading to products through an abnormal addition process. This study underscores the reactivity of amines in nucleophilic addition reactions, which could be relevant to the chemical behavior of "3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride" in synthetic applications (Ohta et al., 2000).

Biological Activities and Applications

  • Antiproliferative and Apoptotic Activity : Rayes et al. (2020) synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, demonstrating selective inhibition of colon cancer cell proliferation. This highlights the potential of structurally related compounds to exhibit significant biological activities, suggesting avenues for research into the biological applications of "3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride" (Rayes et al., 2020).

  • Peripheral Dopamine Blocking Agent : Jarboe et al. (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, finding it to be an effective antagonist to the hypotensive effect of dopamine. This illustrates the potential pharmacological applications of cyclopentylamine derivatives in modulating dopaminergic pathways (Jarboe et al., 1978).

properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2,8-11)7-9-5-3-4-6-9;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYARCKGSIAVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
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3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
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3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
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3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-Cyclopentyl-2,2-dimethylpropan-1-amine hydrochloride

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